molecular formula C17H16N2O2 B12926121 N-(2-Methoxyacridin-9-YL)-N-methylacetamide CAS No. 61299-63-6

N-(2-Methoxyacridin-9-YL)-N-methylacetamide

Cat. No.: B12926121
CAS No.: 61299-63-6
M. Wt: 280.32 g/mol
InChI Key: SEFNNCRWOGBLQE-UHFFFAOYSA-N
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Description

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 2-methoxyacridine with N-methylacetamide under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a condensing agent, followed by the conversion of the intermediate product to the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction can produce reduced acridine derivatives .

Scientific Research Applications

N-(2-Methoxyacridin-9-YL)-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyacridin-9-YL)-N-methylacetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with various proteins, affecting their activity and leading to cellular effects such as apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its methoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61299-63-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2-methoxyacridin-9-yl)-N-methylacetamide

InChI

InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-9-8-12(21-3)10-14(16)17/h4-10H,1-3H3

InChI Key

SEFNNCRWOGBLQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)OC

Origin of Product

United States

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